molecular formula C6H7NO2 B12963395 2-Methylpyridine-3,5-diol CAS No. 763869-70-1

2-Methylpyridine-3,5-diol

Cat. No.: B12963395
CAS No.: 763869-70-1
M. Wt: 125.13 g/mol
InChI Key: DLLCMSPBHWZBJD-UHFFFAOYSA-N
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Description

2-Methylpyridine-3,5-diol is an organic compound that belongs to the class of methylpyridines It is characterized by a pyridine ring substituted with a methyl group at the 2-position and hydroxyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyridine-3,5-diol can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs a column packed with Raney® nickel and a low boiling point alcohol (such as 1-propanol) at high temperature . The reactions proceed with high selectivity, producing the desired methylated pyridines in good yields.

Industrial Production Methods

Industrial production of this compound typically involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst. This method affords a mixture of 2- and 4-picolines, which can then be separated and purified . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to produce 2-picoline .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyridine-3,5-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.

    Substitution: The hydroxyl groups at the 3 and 5 positions can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, dihydropyridine derivatives, and substituted pyridines with various functional groups at the 3 and 5 positions.

Scientific Research Applications

2-Methylpyridine-3,5-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methylpyridine-3,5-diol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methylpyridine-3,5-diol include:

  • 2-Methylpyridine (2MP)
  • 3-Methylpyridine (3MP)
  • 4-Methylpyridine (4MP)

Comparison

Compared to these similar compounds, this compound is unique due to the presence of hydroxyl groups at the 3 and 5 positions, which confer additional reactivity and potential for hydrogen bonding. This makes it more versatile in chemical synthesis and potentially more active in biological applications .

Properties

CAS No.

763869-70-1

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

2-methylpyridine-3,5-diol

InChI

InChI=1S/C6H7NO2/c1-4-6(9)2-5(8)3-7-4/h2-3,8-9H,1H3

InChI Key

DLLCMSPBHWZBJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)O)O

Origin of Product

United States

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